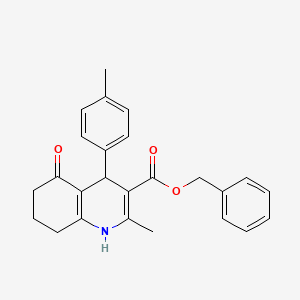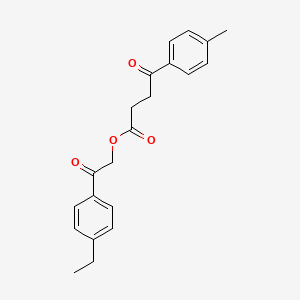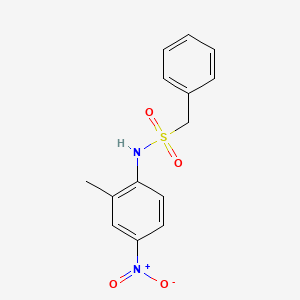![molecular formula C21H26N2O6 B4943707 1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4943707.png)
1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate, also known as PNU-282987, is a novel compound that has been developed as a selective agonist for the α7 nicotinic acetylcholine receptor (α7nAChR). The α7nAChR is a ligand-gated ion channel that is widely expressed in the central nervous system and is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. PNU-282987 has been shown to have potential therapeutic applications in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate acts as a selective agonist for the α7nAChR, which is a ligand-gated ion channel that is activated by the neurotransmitter acetylcholine. Activation of the α7nAChR leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. These pathways are involved in regulating a range of physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the reduction of inflammation. These effects are thought to underlie the therapeutic potential of this compound in a range of neurological and psychiatric disorders.
実験室実験の利点と制限
One advantage of 1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate is its high selectivity for the α7nAChR, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in some experimental paradigms.
将来の方向性
There are several future directions for research on 1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate. One area of focus is the development of more potent and long-lasting analogs of this compound with improved therapeutic potential. Another area of focus is the investigation of the role of the α7nAChR in a range of neurological and psychiatric disorders, including autism, attention deficit hyperactivity disorder, and addiction. Finally, there is a need for further research on the safety and tolerability of this compound in humans, which will be critical for its eventual clinical translation.
合成法
The synthesis of 1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves several steps, including the reaction of 2-naphthol with 2-bromobenzoyl chloride to form 2-naphthyl-2-benzoyloxybenzoate, which is then reacted with isopropylpiperazine to form 1-isopropyl-4-(2-naphthyloxy)benzoylpiperazine. This compound is then reacted with oxalic acid to form the oxalate salt of this compound.
科学的研究の応用
1-isopropyl-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been extensively studied in preclinical models of neurological and psychiatric disorders. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in the brain. In schizophrenia, this compound has been shown to improve cognitive function and reduce negative symptoms. In depression, this compound has been shown to increase the release of serotonin and norepinephrine, which are neurotransmitters that are involved in regulating mood.
特性
IUPAC Name |
2-naphthalen-2-yloxy-1-(4-propan-2-ylpiperazin-1-yl)ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2.C2H2O4/c1-15(2)20-9-11-21(12-10-20)19(22)14-23-18-8-7-16-5-3-4-6-17(16)13-18;3-1(4)2(5)6/h3-8,13,15H,9-12,14H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGRQVOPYKUOHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)COC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)



![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate](/img/structure/B4943665.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)
![2-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,2-oxazinane](/img/structure/B4943701.png)


![2,2,2-trichloro-1-(9-ethyl-6,7-dimethyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B4943745.png)